molecular formula C16H36N2S B012994 Bis(2-diisopropylaminoethyl) sulfide CAS No. 110501-56-9

Bis(2-diisopropylaminoethyl) sulfide

Cat. No. B012994
M. Wt: 288.5 g/mol
InChI Key: VRSFIFVYZVUBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2-diisopropylaminoethyl) sulfide (BDPS) is a chemical compound with the molecular formula C14H32N2S. It is commonly used in scientific research as a reducing agent and a sulfur source. BDPS has been studied extensively for its potential applications in organic synthesis and catalysis.

Mechanism Of Action

Bis(2-diisopropylaminoethyl) sulfide acts as a reducing agent by donating electrons to the functional group being reduced. The mechanism of action involves the formation of a radical intermediate, which is then reduced by Bis(2-diisopropylaminoethyl) sulfide to form the final product. In addition, Bis(2-diisopropylaminoethyl) sulfide can also act as a source of sulfur, which can be incorporated into the final product.

Biochemical And Physiological Effects

Bis(2-diisopropylaminoethyl) sulfide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and non-irritating to the skin and eyes. In addition, Bis(2-diisopropylaminoethyl) sulfide has been used as a reagent for the synthesis of various bioactive compounds, such as anti-cancer agents and antibiotics.

Advantages And Limitations For Lab Experiments

One of the main advantages of Bis(2-diisopropylaminoethyl) sulfide is its high reactivity and selectivity as a reducing agent. It is also relatively easy to synthesize and handle in the laboratory. However, one of the limitations of Bis(2-diisopropylaminoethyl) sulfide is its sensitivity to air and moisture, which can lead to decomposition and reduced reactivity. In addition, Bis(2-diisopropylaminoethyl) sulfide can be difficult to purify, which can lead to impurities in the final product.

Future Directions

There are several future directions for research involving Bis(2-diisopropylaminoethyl) sulfide. One potential area of research is the development of new synthetic methods and applications for Bis(2-diisopropylaminoethyl) sulfide. For example, Bis(2-diisopropylaminoethyl) sulfide could be used as a reducing agent in the synthesis of new pharmaceuticals and other bioactive compounds. Another area of research could be the development of new catalysts based on Bis(2-diisopropylaminoethyl) sulfide, which could be used in various industrial processes. Finally, further studies could be conducted to investigate the biochemical and physiological effects of Bis(2-diisopropylaminoethyl) sulfide, which could lead to new applications in medicine and biotechnology.
Conclusion:
In conclusion, Bis(2-diisopropylaminoethyl) sulfide (Bis(2-diisopropylaminoethyl) sulfide) is a useful chemical compound with a wide range of scientific research applications. It is commonly used as a reducing agent and a sulfur source in organic synthesis and catalysis. Bis(2-diisopropylaminoethyl) sulfide has high reactivity and selectivity as a reducing agent, but is sensitive to air and moisture and can be difficult to purify. Future research directions for Bis(2-diisopropylaminoethyl) sulfide include the development of new synthetic methods and applications, the development of new catalysts, and further investigation of its biochemical and physiological effects.

Synthesis Methods

Bis(2-diisopropylaminoethyl) sulfide can be synthesized via a two-step process involving the reaction of diisopropylamine with 1,2-dichloroethane, followed by the reaction of the resulting diisopropylaminoethyl chloride with sodium sulfide. The yield of Bis(2-diisopropylaminoethyl) sulfide from this method is typically around 70%.

Scientific Research Applications

Bis(2-diisopropylaminoethyl) sulfide has been used in a wide range of scientific research applications, including organic synthesis, catalysis, and material science. It is commonly used as a reducing agent for the reduction of various functional groups, such as ketones, aldehydes, and nitro groups. Bis(2-diisopropylaminoethyl) sulfide has also been used as a sulfur source in the synthesis of various sulfur-containing compounds, such as thioethers and thiols.

properties

CAS RN

110501-56-9

Product Name

Bis(2-diisopropylaminoethyl) sulfide

Molecular Formula

C16H36N2S

Molecular Weight

288.5 g/mol

IUPAC Name

N-[2-[2-[di(propan-2-yl)amino]ethylsulfanyl]ethyl]-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C16H36N2S/c1-13(2)17(14(3)4)9-11-19-12-10-18(15(5)6)16(7)8/h13-16H,9-12H2,1-8H3

InChI Key

VRSFIFVYZVUBLG-UHFFFAOYSA-N

SMILES

CC(C)N(CCSCCN(C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)N(CCSCCN(C(C)C)C(C)C)C(C)C

synonyms

BIS(2-DIISOPROPYLAMINOETHYL)SULPHIDE

Origin of Product

United States

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